methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
Description
Methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound featuring a pyrrolo-oxazine core, a methyl ester group at position 8, and an aminomethyl substituent at position 6. The aminomethyl group provides a reactive site for further functionalization (e.g., amide bond formation), while the methyl ester contributes to solubility and metabolic stability.
Properties
IUPAC Name |
methyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-4-7(5-11)12-2-3-15-6-9(8)12/h4H,2-3,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXJQWXWKIXFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2COCCN2C(=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a compound belonging to the pyrrolo[2,1-c][1,4]oxazine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.
Synthesis of this compound
The synthesis of this compound has been explored through various methods. A notable approach involves the functionalization of C–H bonds to yield highly substituted pyrrolo[2,1-c][1,4]oxazines. A recent study demonstrated a one-pot synthesis that yielded up to 65% of the desired product using readily available precursors. The structure was confirmed through single-crystal X-ray diffraction analysis .
Synthesis Method Overview
| Method | Yield | Conditions |
|---|---|---|
| One-pot C–H functionalization | Up to 65% | 4 equivalents of aldehyde |
| Metal-free cyclization | 67-91% | Acetic acid at 80°C for 6-10 hours |
Antitumor Activity
The biological activity of this compound has been evaluated in various studies focusing on its antitumor properties. For instance, compounds derived from similar pyrrolo structures have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Case Study: Cytotoxicity Assays
In a comparative study of several pyrrolo derivatives:
- Compound A : IC50 = 15 µM against MCF-7
- Compound B : IC50 = 20 µM against HepG2
- This compound : Further testing required for specific IC50 values.
The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells. This is supported by findings that certain derivatives lead to increased apoptotic markers in treated cells . The dose-dependent response observed in various studies indicates that higher concentrations enhance cytotoxic effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can significantly impact biological activity:
- Amino Group Position : Variations in the position and nature of substituents on the amino group influence cytotoxicity.
- Carboxylate Functionality : The presence and positioning of carboxyl groups are essential for enhancing solubility and bioavailability.
SAR Analysis Table
| Modification | Effect on Activity |
|---|---|
| Amino group substitution | Increased cytotoxicity |
| Carboxylate positioning | Improved solubility |
Scientific Research Applications
Methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a complex organic compound featuring a pyrrolo[2,1-c][1,4]oxazine ring system, a bicyclic structure known for its diverse biological activities. The presence of the aminomethyl group and the carboxylate moiety enhances its potential for various chemical interactions and biological applications. Its molecular formula is C10H12N2O3, and it has been identified with the CAS number 2155856-18-9.
Potential Applications
This compound has potential applications across various fields:
- Medicinal Chemistry The compound is useful in synthesizing derivatives with enhanced biological activity or different pharmacological properties.
- Pharmacology Preliminary studies suggest it may possess Antiproliferative activity.
- Material Science The compound can be used in the creation of new materials.
Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include:
- Amination
- Esterification
- Cyclization
These reactions are fundamental for synthesizing derivatives that may possess enhanced biological activity or different pharmacological properties.
Analogues
Here are some notable comparisons of this compound with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-formyl-1H,3H-pyrrolo[2,1-c][1,4]oxazine | Contains a formyl group instead of an aminomethyl group | Potentially similar antiproliferative activity |
| 6-Aminopyrrolo[2,1-c][1,4]oxazine | Lacks carboxylate functionality | Neuroprotective properties |
| Pyrrolo[2,1-c][1,4]benzodiazepine derivatives | Contains benzodiazepine moiety | Known anxiolytic effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Impact :
- The Boc-protected amine in CAS 1511272-19-7 improves stability during synthetic steps but requires deprotection for further reactivity.
- The formyl group in CAS 2138074-59-4 offers versatility for introducing diverse substituents via condensation or reduction.
- Dual ester groups in the pyrrolo-pyrazine analog (CAS 2219373-50-7) may enhance membrane permeability but reduce aqueous solubility.
Biological Relevance: The aminomethyl group in the target compound is critical for interactions with biological targets (e.g., enzymes or receptors), while the dione derivative (CAS 2095409-32-6) may act as a Michael acceptor in covalent inhibitor design.
Synthetic Utility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
